methyl 5-(2-aminothiazol-4-yl)-2,4-dimethyl-1H-pyrrole-3-carboxylate
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Overview
Description
Methyl 5-(2-aminothiazol-4-yl)-2,4-dimethyl-1H-pyrrole-3-carboxylate is a heterocyclic compound that contains both a thiazole and a pyrrole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(2-aminothiazol-4-yl)-2,4-dimethyl-1H-pyrrole-3-carboxylate typically involves the reaction of 2-aminothiazole with a suitable pyrrole derivative. One common method involves the condensation of 2-aminothiazole with 2,4-dimethyl-1H-pyrrole-3-carboxylic acid methyl ester under acidic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, with a catalyst like hydrochloric acid to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(2-aminothiazol-4-yl)-2,4-dimethyl-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the thiazole and pyrrole rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole and pyrrole derivatives.
Scientific Research Applications
Methyl 5-(2-aminothiazol-4-yl)-2,4-dimethyl-1H-pyrrole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent against multidrug-resistant strains.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 5-(2-aminothiazol-4-yl)-2,4-dimethyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits the synthesis of bacterial cell walls by targeting enzymes such as UDP-N-acetylmuramate/L-alanine ligase . In anticancer research, it interferes with DNA replication and induces apoptosis in cancer cells by binding to topoisomerase II .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: A simpler analog with similar antimicrobial properties.
Methyl 2,4-dimethyl-1H-pyrrole-3-carboxylate: Lacks the thiazole ring but shares the pyrrole structure.
5-(2-Aminothiazol-4-yl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid: Similar structure but without the methyl ester group.
Uniqueness
Methyl 5-(2-aminothiazol-4-yl)-2,4-dimethyl-1H-pyrrole-3-carboxylate is unique due to the presence of both thiazole and pyrrole rings, which confer distinct chemical reactivity and biological activity. Its dual functionality makes it a versatile compound in medicinal chemistry .
Properties
Molecular Formula |
C11H13N3O2S |
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Molecular Weight |
251.31 g/mol |
IUPAC Name |
methyl 5-(2-amino-1,3-thiazol-4-yl)-2,4-dimethyl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C11H13N3O2S/c1-5-8(10(15)16-3)6(2)13-9(5)7-4-17-11(12)14-7/h4,13H,1-3H3,(H2,12,14) |
InChI Key |
CCWIILKSNVTARS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC(=C1C(=O)OC)C)C2=CSC(=N2)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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